2-chloro-N-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)benzenesulfonamide
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Overview
Description
2-chloro-N-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H19ClN2O5S and its molecular weight is 398.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 398.0703206 g/mol and the complexity rating of the compound is 554. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Screening
Research focused on the synthesis of derivatives, such as N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide, has demonstrated moderate to good biological activities against Gram-negative and Gram-positive bacteria, as well as enzyme inhibition potential against lipoxygenase and chymotrypsin enzymes (Aziz‐ur‐Rehman et al., 2014).
Molecular and Electronic Structure
Studies on the synthesis and crystal structure of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride have provided insights into the molecular and electronic structure of these compounds, facilitating the understanding of their chemical behavior and potential applications in various fields (Rublova et al., 2017).
Antitumor Activity
Novel series of 2-benzylthio-4-chlorobenzenesulfonamide derivatives have been synthesized and evaluated for their in vitro antitumor activity, with certain compounds showing remarkable activity and selectivity toward specific cancer cell lines, highlighting their potential as therapeutic agents (Sławiński & Brzozowski, 2006).
Synthetic Applications of Metalated Sulfonamides
Metalated sulfonamides have shown vast possibilities in the synthesis of heterocyclic compounds, demonstrating their potential in the development of new chemical entities for various applications. The ability to undergo directed ortho metalation opens up new avenues for creating complex molecular architectures (Familoni, 2002).
Inhibitors of Carbonic Anhydrases
Sulfonamides incorporating 1,3,5-triazine moieties have been identified as potent inhibitors of carbonic anhydrase isozymes, showing inhibition constants in the nanomolar range. These findings indicate the potential of these compounds in developing novel therapeutic agents targeting carbonic anhydrases (Garaj et al., 2005).
Safety and Hazards
As with any chemical compound, handling “2-chloro-N-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)benzenesulfonamide” would require appropriate safety precautions. Without specific information, it’s safe to assume that it should be handled with care to avoid ingestion, inhalation, or contact with skin or eyes .
Future Directions
Properties
IUPAC Name |
1-(2-chlorophenyl)sulfonyl-3-[2-(3,4-dimethoxyphenyl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O5S/c1-24-14-8-7-12(11-15(14)25-2)9-10-19-17(21)20-26(22,23)16-6-4-3-5-13(16)18/h3-8,11H,9-10H2,1-2H3,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APOHRYNKZLGLTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)NS(=O)(=O)C2=CC=CC=C2Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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